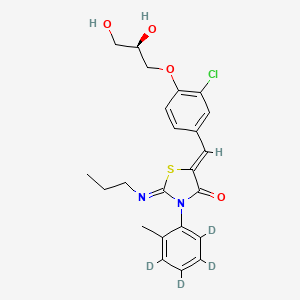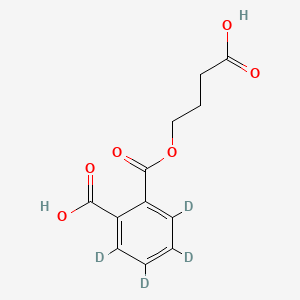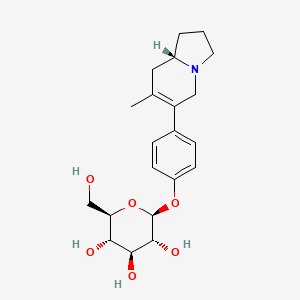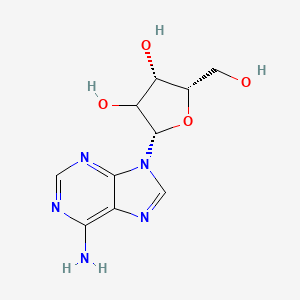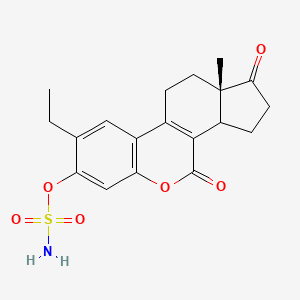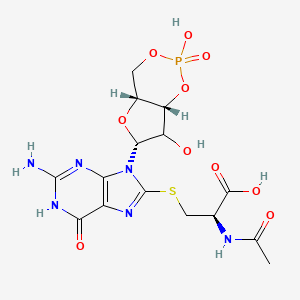
Cys-C-cGMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys-C-cGMP, also known as Cysteine-Cyclic Guanosine Monophosphate, is a compound that plays a significant role in various biological processes. It is a derivative of cyclic guanosine monophosphate, a second messenger molecule that is involved in many physiological functions. This compound is particularly noted for its role in autophagy, a cellular process that degrades and recycles cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cys-C-cGMP typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequentially adding amino acids. The process can be enhanced using microwave-assisted techniques, which significantly reduce reaction times and improve yields . The synthesis involves protecting the thiol group of cysteine to prevent unwanted side reactions and then coupling it with cyclic guanosine monophosphate under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be automated using solid-phase synthesis techniques. This involves the use of specialized equipment that can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The process is optimized to ensure high purity and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cys-C-cGMP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function and stability in biological systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or air can be used to oxidize the thiol group of cysteine to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds back to thiol groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to modify the guanosine moiety.
Major Products Formed
The major products formed from these reactions include disulfide-bridged peptides and modified guanosine derivatives. These products are essential for the biological activity of this compound .
Scientific Research Applications
Cys-C-cGMP has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Mechanism of Action
Cys-C-cGMP exerts its effects by modulating the activity of guanylate cyclase-C, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to an increase in intracellular cyclic guanosine monophosphate levels, which in turn regulates various signaling pathways involved in cellular processes such as autophagy and apoptosis . The compound specifically targets cysteine residues in proteins, leading to their modification and subsequent degradation via the autophagy pathway .
Comparison with Similar Compounds
Cys-C-cGMP is unique compared to other cyclic guanosine monophosphate derivatives due to its specific targeting of cysteine residues and its role in autophagy. Similar compounds include:
Cyclic Adenosine Monophosphate (cAMP): Another second messenger molecule, cAMP, regulates different signaling pathways and has distinct biological functions compared to cyclic guanosine monophosphate.
This compound stands out due to its dual role in signaling and protein modification, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H19N6O10PS |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamidopropanoic acid |
InChI |
InChI=1S/C15H19N6O10PS/c1-4(22)17-5(13(25)26)3-33-15-18-7-10(19-14(16)20-11(7)24)21(15)12-8(23)9-6(30-12)2-29-32(27,28)31-9/h5-6,8-9,12,23H,2-3H2,1H3,(H,17,22)(H,25,26)(H,27,28)(H3,16,19,20,24)/t5-,6+,8?,9-,12+/m0/s1 |
InChI Key |
PWWJZMYXXYLMOU-ANUWLWQLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
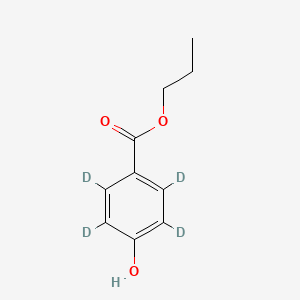
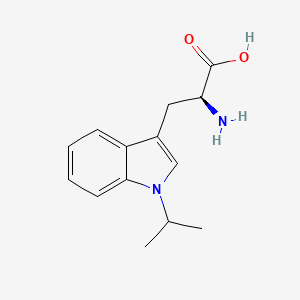
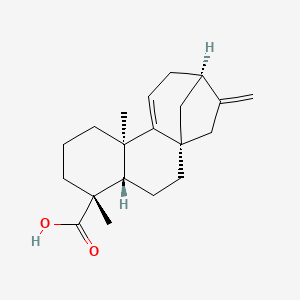
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

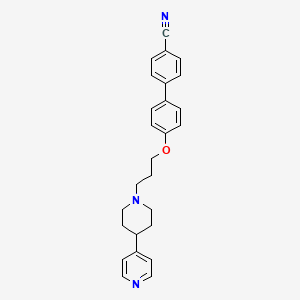
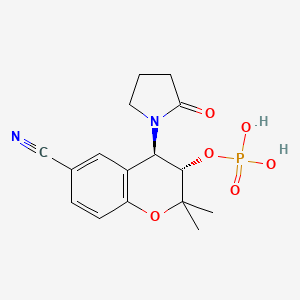
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
